6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203684-62-1 . It has a molecular weight of 205.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2N.ClH/c10-7-3-6-1-2-12-5-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis : A silver-catalyzed intramolecular aminofluorination of alkyne is used for the efficient synthesis of various fluorinated isoquinolines, including 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Liu et al., 2013).
- Dehydrosilylative Difluoroamidation : This process, occurring at ambient temperature without transition metals, allows direct access to α,α-difluoroacetamide-substituted tertiary amine derivatives (Chen et al., 2015).
Therapeutic Research
- Antiglioma Activity : Tetrahydroisoquinoline derivatives, including variants of this compound, have been found to selectively block the growth of C6 glioma, with potential clinical utility in human gliomas and other tumor cell lines (Mohler et al., 2006).
Chemical Modification and Derivatives
- Oxidative Difluoromethylation : Utilizing TMSCF2SPh as a difluoromethylating agent, a variety of C1-difluoro(phenylsulfanyl)methylated tetrahydroisoquinoline adducts have been synthesized, providing precursors for fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines (Punirun et al., 2018).
Pharmacological Studies
- Analgesic and Anti-Inflammatory Effects : Some derivatives of tetrahydroisoquinoline, akin to this compound, have shown promising analgesic and anti-inflammatory activities, indicating potential for medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
As for future directions, tetrahydroisoquinoline derivatives are being extensively studied for their potential in various applications, including as sigma-2 receptor ligands . These receptors are significantly over-expressed in many proliferative cancer cells, making them potential targets for cancer therapeutics .
Mechanism of Action
Target of Action
The primary targets of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s activity.
Properties
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAFSWSWUNKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.